molecular formula C21H15F3N2S3 B2582778 2-(Benzylsulfanyl)-4-{[3-(trifluoromethyl)benzyl]sulfanyl}thieno[3,2-d]pyrimidine CAS No. 478067-44-6

2-(Benzylsulfanyl)-4-{[3-(trifluoromethyl)benzyl]sulfanyl}thieno[3,2-d]pyrimidine

Cat. No. B2582778
CAS RN: 478067-44-6
M. Wt: 448.54
InChI Key: PTGGRZDTUGLCOR-UHFFFAOYSA-N
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Description

“2-(Benzylsulfanyl)-4-{[3-(trifluoromethyl)benzyl]sulfanyl}thieno[3,2-d]pyrimidine” is a derivative of thieno[3,2-d]pyrimidine . It’s part of a series of substituted thieno[3,2-d]pyrimidine derivatives synthesized as EZH2 inhibitors . EZH2 is a protein that has been associated with various types of cancer, and inhibiting it is a promising strategy for cancer treatment .


Synthesis Analysis

The compound was synthesized via structural modifications of tazemetostat . The preliminary structure–activity relationship (SAR) studies indicate that piperidine-2,6-dione was more suitable for a P1 moiety and benzyl-linked morpholine for a P5 moiety, which were beneficial for improving the antitumor activities .

Scientific Research Applications

Fluorescent Properties and Computational Analysis

Research on benzo[4,5]thieno[3,2-d]pyrimidine derivatives, closely related to the requested compound, has shown significant solid-state fluorescence properties. These compounds, including those with amino groups and benzylamino groups on the pyrimidine ring, demonstrated strong fluorescence. The synthesis and fluorescence properties of these compounds suggest potential applications in materials science, specifically in the development of new fluorescent materials for various technological applications (Yokota et al., 2012).

Synthesis of Novel Pyrimidine Derivatives

The synthesis of 2,4-Diamino-thieno[2,3-d]pyrimidines through condensation and subsequent chemical reactions demonstrates the chemical versatility of thieno[3,2-d]pyrimidine derivatives. These synthetic pathways enable the production of compounds with potential antibacterial and antitumor activities, highlighting their importance in medicinal chemistry and drug discovery processes (Link, 1990).

Inhibitors of Thymidylate Synthase

Compounds structurally related to 2-(Benzylsulfanyl)-4-{[3-(trifluoromethyl)benzyl]sulfanyl}thieno[3,2-d]pyrimidine, such as 2-amino-4-oxo-5-[(substituted phenyl)sulfanyl]pyrrolo[2,3-d]pyrimidines, have been synthesized as potential inhibitors of thymidylate synthase. These compounds, evaluated for their potential as antitumor and antibacterial agents, demonstrate the broader implications of this chemical class in addressing critical biological targets (Gangjee et al., 1996).

Structural and Computational Studies

Detailed structural and computational studies on similar pyrimidine derivatives have provided insights into their molecular conformations, vibrational spectroscopic characteristics, and potential as chemotherapeutic agents. Molecular docking studies, for instance, help identify the binding efficiencies of these compounds with biological targets, laying the groundwork for their application in drug development and other biomedical research (Haress et al., 2015).

Mechanism of Action

The compound has shown remarkable antitumor activity against SU-DHL-6, WSU-DLCL-2, and K562 cells . It can significantly affect lymphoma cell morphology, induce the apoptosis of SU-DHL-6 cells in a concentration-dependent manner, and inhibit their migration .

Future Directions

The compound shows promise as an antitumor agent, particularly against certain types of cancer cells . These findings indicate that it would be an attractive chemical tool for the further optimization and evaluation of new EZH2 inhibitors .

properties

IUPAC Name

2-benzylsulfanyl-4-[[3-(trifluoromethyl)phenyl]methylsulfanyl]thieno[3,2-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15F3N2S3/c22-21(23,24)16-8-4-7-15(11-16)13-28-19-18-17(9-10-27-18)25-20(26-19)29-12-14-5-2-1-3-6-14/h1-11H,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTGGRZDTUGLCOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSC2=NC3=C(C(=N2)SCC4=CC(=CC=C4)C(F)(F)F)SC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15F3N2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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